molecular formula C14H14FN5 B15064781 9H-Purin-6-amine, 9-((3-fluorophenyl)methyl)-N,N-dimethyl- CAS No. 112089-18-6

9H-Purin-6-amine, 9-((3-fluorophenyl)methyl)-N,N-dimethyl-

Cat. No.: B15064781
CAS No.: 112089-18-6
M. Wt: 271.29 g/mol
InChI Key: KEABUNIFWPBMLS-UHFFFAOYSA-N
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Description

9-(3-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine is a synthetic organic compound belonging to the purine class of molecules This compound is characterized by the presence of a fluorobenzyl group attached to the ninth position of the purine ring, and two methyl groups attached to the nitrogen atom at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives and 3-fluorobenzyl chloride.

    N-Alkylation: The purine derivative undergoes N-alkylation with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures (80-100°C).

    N,N-Dimethylation: The intermediate product is then subjected to N,N-dimethylation using reagents such as formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of 9-(3-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the fluorobenzyl group, potentially converting the fluorine atom to a hydrogen atom.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents like water or ethanol.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 9-(3-Benzyl)-N,N-dimethyl-9H-purin-6-amine.

    Substitution: Formation of 9-(3-Hydroxybenzyl)-N,N-dimethyl-9H-purin-6-amine or 9-(3-Aminobenzyl)-N,N-dimethyl-9H-purin-6-amine.

Scientific Research Applications

Chemistry

In chemistry, 9-(3-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine structure makes it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, 9-(3-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine is explored for its potential as an antiviral or anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-(3-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group enhances its binding affinity to these targets, while the dimethyl groups increase its lipophilicity, facilitating its passage through cellular membranes. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 9-Benzyl-N,N-dimethyl-9H-purin-6-amine
  • 9-(3-Chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine
  • 9-(3-Methylbenzyl)-N,N-dimethyl-9H-purin-6-amine

Comparison

Compared to its analogs, 9-(3-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity and binding affinity. This makes it more potent in certain biological assays and provides distinct advantages in drug development, such as improved metabolic stability and enhanced binding to target proteins.

Properties

CAS No.

112089-18-6

Molecular Formula

C14H14FN5

Molecular Weight

271.29 g/mol

IUPAC Name

9-[(3-fluorophenyl)methyl]-N,N-dimethylpurin-6-amine

InChI

InChI=1S/C14H14FN5/c1-19(2)13-12-14(17-8-16-13)20(9-18-12)7-10-4-3-5-11(15)6-10/h3-6,8-9H,7H2,1-2H3

InChI Key

KEABUNIFWPBMLS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)F

Origin of Product

United States

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